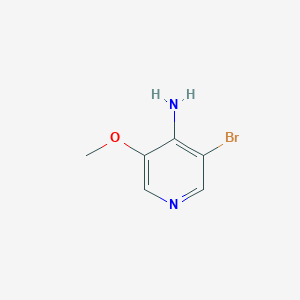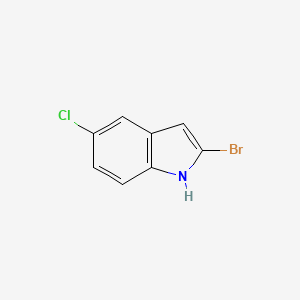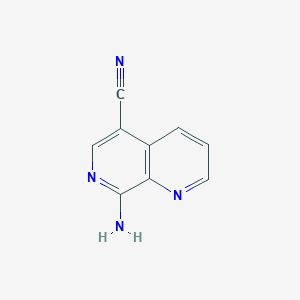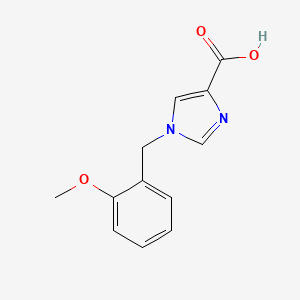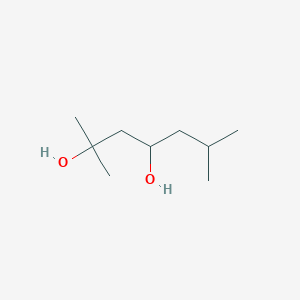
2,6-Dimethylheptane-2,4-diol
Vue d'ensemble
Description
2,6-Dimethylheptane-2,4-diol (DMHD) is an organic compound and a member of the diol family of compounds. It is a colorless liquid at room temperature and has a molecular weight of 134.21 g/mol. DMHD is a versatile compound with a wide range of applications in scientific research and industrial processes. It is a valuable intermediate in the synthesis of other compounds, and its potential as a biochemical and physiological agent is the focus of increasing research.
Applications De Recherche Scientifique
Chemical Transformations and Reactions
2,6-Dimethylheptane-2,4-diol undergoes various transformations in acidic media, such as hydration to form triacetone dialcohol and cyclisation to tetramethyltetrahydro-γ-pyrone. These processes have been explored using techniques like polarography, infrared, and nuclear magnetic resonance, providing insights into thermodynamic data and reaction mechanisms (Cabani & Ceccanti, 1966).
Synthesis and Conversion for Pheromone Components
The synthesis of enantiomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether and their conversion into enantiomers of sex pheromone components for the apple leafminer represents a significant application in the field of organic chemistry and entomology (Nakamura & Mori, 2000).
Low-Temperature Oxidation Chemistry
The study of the low-temperature oxidation chemistry of 2,6-dimethylheptane using experimental and computational methods has provided essential insights. This research helps understand the ignition delay times and the impact of newly developed chemistry of 2,6-dimethylheptane on these delay times, which is crucial for fuels and combustion processes (He et al., 2020).
Spectroscopic Studies and Tautomerism
Studies on the tautomers of heptane-2,4,6-trione and its methylated homologues, including 2,6-dimethylheptane derivatives, have been conducted. These studies use NMR and IR spectroscopy to understand keto-enol tautomerism and the effects of branched methyl groups on this process (Sagara, Kobayashi & Ueno, 1972).
Molecular Structure and Hydrogen Bond Analysis
Research on the molecular structure and hydrogen bond strength of 2,6-dimethylheptane derivatives, like 2,6-dimethylheptane-3,5-dione, utilizes techniques such as NMR, IR, Raman, and UV spectroscopy, along with density functional theory (DFT) estimations. This provides valuable insights into the character of intramolecular hydrogen bonding and helps understand the molecular structure and reactivity (Sayyar et al., 2021).
Propriétés
IUPAC Name |
2,6-dimethylheptane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUSHZAINIWHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylheptane-2,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



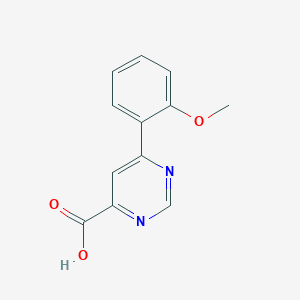



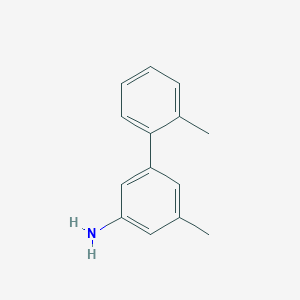
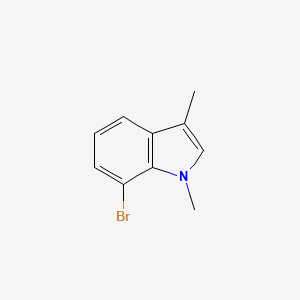
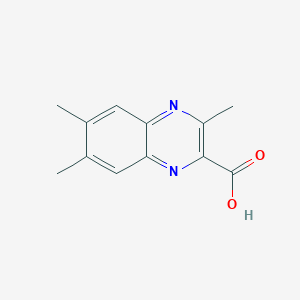
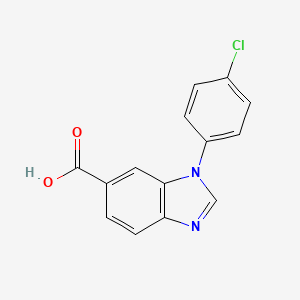
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
